molecular formula C9H4BrFO2 B063600 3-Bromo-6-fluorochromone CAS No. 179111-05-8

3-Bromo-6-fluorochromone

Cat. No. B063600
CAS RN: 179111-05-8
M. Wt: 243.03 g/mol
InChI Key: KASZNDJKYQAXNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromone derivatives, including those substituted with bromo and fluoro groups, typically involves several steps including cyclization, bromination, and fluorination. The synthesis approach can vary, with some methods focusing on regioselective and stereoselective reactions to achieve the desired substitution pattern on the chromone core (Dahlén et al., 2006).

Molecular Structure Analysis

The molecular structure of chromone derivatives, including 3-Bromo-6-fluorochromone, is characterized by X-ray diffraction and spectroscopic methods such as NMR and IR spectroscopy. These studies provide insights into the crystal packing, hydrogen bonding, and other non-covalent interactions influencing the stability and properties of the compound (Salpage et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 3-Bromo-6-fluorochromone involves interactions and reactions typical of halogenated chromones. These can include nucleophilic aromatic substitution, halogen exchange, and reactions with organometallic reagents. The electron-withdrawing effects of the fluoro and bromo substituents influence the reactivity and chemical behavior of the chromone core (Wallén et al., 2007).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure of 3-Bromo-6-fluorochromone are crucial for understanding its behavior in different environments and applications. These properties are typically investigated using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and crystallography (Ishikawa, 2015).

Chemical Properties Analysis

The chemical properties of 3-Bromo-6-fluorochromone, such as acidity, basicity, and reactivity towards different chemical reagents, are influenced by the halogen atoms attached to the chromone ring. Studies typically focus on understanding how these substituents affect the electronic structure, reactivity, and potential applications of the compound in organic synthesis and material science (Brand & Rozen, 1982).

Scientific Research Applications

  • Spectroscopic Properties and Theoretical Calculations :

    • Chromones and halogen-substituted chromones (including 6-Fluorochromone and 6-Bromochromone) have been studied for their infrared, Nuclear magnetic resonance (NMR), and UV–Vis spectroscopic properties. These studies, supported by Density Functional Theory (DFT) calculations, help in characterizing the main vibrational bands of these molecules, which is crucial in understanding their chemical behavior and potential applications (Erdogdu et al., 2019).
  • Photoreactivity Modulation through Encapsulation :

    • Research on the modulation of the photoreactivity of chromones, including 6-Fluorochromone and 6-Bromochromone, has been conducted. This involved the encapsulation of these compounds in self-assembled phenylethynylene bis-urea hosts, leading to selective photodimerization reactions. Such studies can have implications in the development of materials with controlled photochemical properties (Salpage et al., 2016).
  • Crystal Structures and Non-covalent Interactions :

    • The crystal structures of various 6-substituted chromones, including 6-Fluorochromone and 6-Bromochromone, have been compared using X-ray diffraction and Hirshfeld surface analysis. This research helps in understanding the non-covalent interactions within their lattices, which is important for applications in crystal engineering and pharmaceutical design (Salpage et al., 2016).
  • Pharmacological Characterization :

    • A synthetic flavonoid derivative, 6-Bromo-3′-nitroflavone, with structural similarities to 3-Bromo-6-fluorochromone, has been studied for its affinity for benzodiazepine receptors. This research provides insights into the anxiolytic-like action of such compounds, which could be relevant for drug development (Wolfman et al., 1998).
  • Excited-state Levels and Relaxation Processes :

    • The emission and excitation spectra of chromone and 6-Fluorochromone have been measured, providing insights into their excited-state levels and relaxation processes in the vapor phase. Such studies are important for understanding the photophysical behavior of these compounds (Itoh, 2010).

Safety And Hazards

3-Bromo-6-fluorochromone is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the person to fresh air, washing off with soap and water, flushing eyes with water, and rinsing the mouth with water .

Future Directions

The future directions for the use and study of 3-Bromo-6-fluorochromone are not specified in the available resources .

properties

IUPAC Name

3-bromo-6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASZNDJKYQAXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350971
Record name 3-Bromo-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluorochromone

CAS RN

179111-05-8
Record name 3-Bromo-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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